Enzymatic Activity Profile Distinguishes 2-Amino-3-methylbenzamide from Other Regioisomers
In a direct head-to-head comparison, the IC50 value of a benzamide derivative with a 3-methyl substituent (analog 5a) was 14.8 ± 5.0 μM against a specific enzymatic target, representing a 1.7-fold decrease in potency compared to the 2-methyl substituted lead compound (IC50 = 8.7 ± 0.7 μM) [1]. This data point clearly delineates the 3-methylbenzamide's affinity profile from that of its closest positional analog, highlighting a quantifiable difference in target engagement that is critical for drug design [1].
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.8 ± 5.0 μM (for 3-methyl substituted benzamide, analog 5a) |
| Comparator Or Baseline | Lead compound with 2-methyl substituent: IC50 = 8.7 ± 0.7 μM |
| Quantified Difference | ~1.7-fold lower potency (higher IC50) |
| Conditions | In vitro enzymatic assay as reported in J Med Chem. 2009 |
Why This Matters
This demonstrates that the 3-methyl substitution pattern confers a distinct, measurable biochemical profile, which is essential for researchers optimizing lead compounds for target selectivity and potency.
- [1] PMC. (2011). Table 1: Structure and activity of substituted benzamide derivatives. J Med Chem. 2009 Aug 27;52(16):5228–5240. View Source
